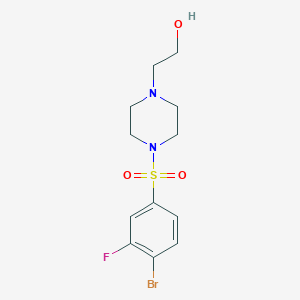
2-(4-((4-Brom-3-fluorphenyl)sulfonyl)piperazin-1-yl)ethanol
Übersicht
Beschreibung
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung hat potenzielle Anwendungen in der antiviralen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit anderen bioaktiven aromatischen Verbindungen, die klinische und biologische Anwendungen gezeigt haben. Indol-Derivate, die ein gemeinsames Strukturmotiv mit dieser Verbindung teilen, wurden als antiviral wirksam befunden . Daher könnte sie zur Synthese neuer Derivate für das Screening gegen eine Vielzahl von Virusinfektionen verwendet werden.
Entzündungshemmende Anwendungen
Die Sulfonyl- und Piperazingruppen, die in der Verbindung vorhanden sind, deuten darauf hin, dass sie entzündungshemmende Eigenschaften haben könnte. Ähnliche Strukturen wurden bei der Entwicklung von entzündungshemmenden Medikamenten verwendet, was diese Verbindung zu einem Kandidaten für die Synthese neuer entzündungshemmender Mittel macht .
Antikrebsaktivität
Verbindungen mit Brom- und Fluorsubstituenten, wie die in Frage stehende, wurden auf ihre Antikrebsaktivität untersucht. Das Vorhandensein dieser Gruppen kann zur Zytotoxizität gegen Krebszellen beitragen, was diese Verbindung zu einer wertvollen Einheit für die Krebsforschung und Medikamentenentwicklung macht .
Antimikrobielle Eigenschaften
Die strukturellen Merkmale dieser Verbindung deuten darauf hin, dass sie auf antimikrobielle Eigenschaften untersucht werden könnte. Sulfonamidverbindungen, die eine ähnliche Sulfonylgruppe aufweisen, werden seit Jahrzehnten als antibakterielle Medikamente eingesetzt . Dies deutet auf ein Potenzial dieser Verbindung bei der Entwicklung neuer antimikrobieller Mittel hin.
Antidiabetische Forschung
Sulfonamidderivate wurden für ihre antidiabetische Wirkung erkannt. Angesichts der strukturellen Ähnlichkeit könnte diese Verbindung auf ihre Verwendbarkeit in der Entwicklung von Antidiabetika untersucht werden, was möglicherweise zu neuen Behandlungen für Diabetes führt .
Neuropharmakologische Anwendungen
Der Piperazinring ist ein häufiges Merkmal in vielen neuroaktiven Medikamenten. Diese Verbindung könnte im Bereich der Neuropharmakologie von Interesse sein, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische Störungen wie Depression, Angstzustände und Schizophrenie abzielen .
Chemische Biologie und Proteomik
Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung als chemische Sonde in biologischen Systemen dienen, um Protein-Interaktionen, Enzymaktivitäten und andere biochemische Pfade zu untersuchen. Sie könnte helfen, neue Ziele für die Medikamentenentwicklung zu identifizieren .
Materialwissenschaft
Die Brom- und Fluorgruppen in der Verbindung könnten sie zu einem Kandidaten für den Einsatz in der Materialwissenschaft machen, insbesondere bei der Synthese neuartiger organischer Verbindungen mit spezifischen elektronischen oder photonischen Eigenschaften .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZYKVCFSYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


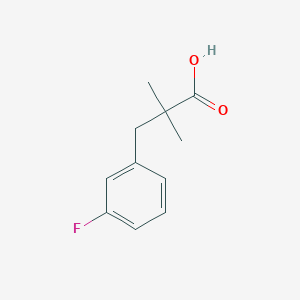
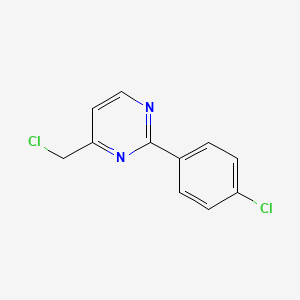

![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)


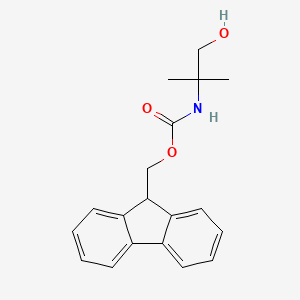
![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)


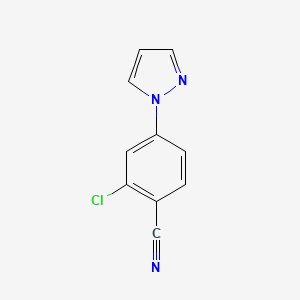
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
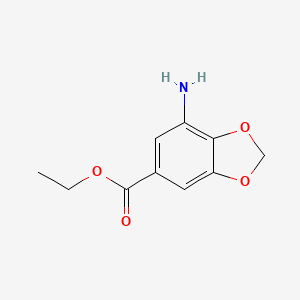
![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
